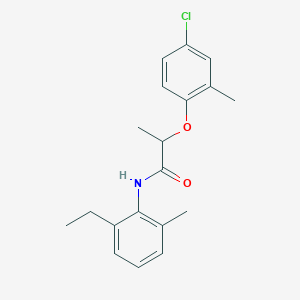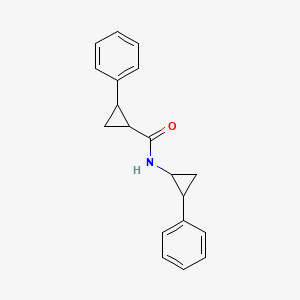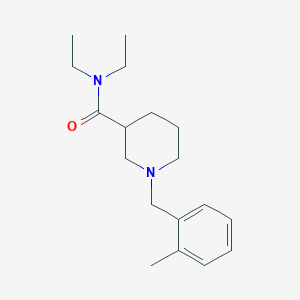
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a member of the fibrate class of drugs, which are commonly used to lower lipid levels in patients with hyperlipidemia.
Wirkmechanismus
Clofibric acid activates PPARs by binding to their ligand-binding domains, which induces conformational changes that allow them to interact with coactivator proteins and regulate gene expression. This leads to increased expression of genes involved in lipid metabolism, such as fatty acid oxidation and triglyceride hydrolysis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects, including:
- Decreased plasma triglyceride levels
- Increased HDL cholesterol levels
- Increased insulin sensitivity
- Decreased inflammation
- Decreased hepatic steatosis
Vorteile Und Einschränkungen Für Laborexperimente
Clofibric acid has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to activate PPARs in a dose-dependent manner. However, it also has some limitations, such as its relatively low potency compared to other PPAR agonists and its potential for off-target effects.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide acid, including:
- Investigating its effects on other metabolic pathways, such as glucose metabolism and mitochondrial function
- Developing more potent and selective PPAR agonists based on its structure
- Exploring its potential as a therapeutic agent for metabolic disorders such as diabetes and non-alcoholic fatty liver disease
- Investigating its effects on other tissues and cell types, such as adipose tissue and immune cells.
Synthesemethoden
Clofibric acid can be synthesized through a simple reaction between 4-chloro-2-methylphenol and 2-ethyl-6-methylphenylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
Clofibric acid has been extensively used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in lipid metabolism and glucose homeostasis. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and inflammation in various animal models and human studies.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-12(2)18(15)21-19(22)14(4)23-17-10-9-16(20)11-13(17)3/h6-11,14H,5H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOOQPMNGSQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)

![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)



